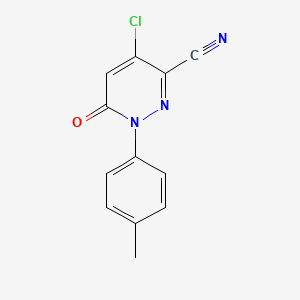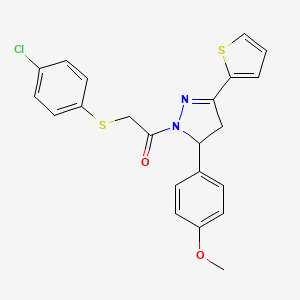
2-((4-chlorophenyl)thio)-1-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Typically, the description of a compound includes its IUPAC name, molecular formula, and molecular weight. The IUPAC name provides a systematic way of naming chemical substances, including organics, inorganics, polymers, mixtures, and more.
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials. The synthesis analysis would involve a detailed study of these reactions, including the reagents, catalysts, and conditions used.Molecular Structure Analysis
This involves the study of the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used to determine the molecular structure.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, which describes the step-by-step process of a reaction at the molecular level.Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, and more. Chemical properties include reactivity, stability, and types of reactions the compound can undergo.Applications De Recherche Scientifique
Pharmacological Potential
Anti-Cancer and HIV Properties : Patel et al. (2013) synthesized derivatives of the compound and highlighted their potential in anti-cancer and HIV treatments. These derivatives showed excellent properties compared to the base compound, indicating their significance in developing treatments for these diseases (Patel et al., 2013).
Antimicrobial Activity : Viji et al. (2020) performed studies on similar molecules, which revealed antimicrobial properties, specifically antifungal and antibacterial effects. This suggests a potential use in combating microbial infections (Viji et al., 2020).
Anti-Inflammatory and Antibacterial Agents : Ravula et al. (2016) synthesized novel pyrazoline derivatives, showing significant anti-inflammatory and antibacterial activity. This suggests the utility of the compound in treating inflammation and bacterial infections (Ravula et al., 2016).
Chemical Applications
Molecular Docking and Quantum Chemical Calculations : Viji et al. (2020) and Shahana et al. (2020) conducted molecular docking and quantum chemical calculations on similar compounds, suggesting their use in computational chemistry for understanding molecular interactions and properties (Viji et al., 2020), (Shahana et al., 2020).
Corrosion Inhibition for Mild Steel : Saraswat et al. (2020) synthesized quinoxaline derivatives and applied them as corrosion inhibitors for mild steel, indicating the compound's potential application in materials science (Saraswat et al., 2020).
Fluorescent Chemosensor for Metal Ion Detection : Khan (2020) synthesized a pyrazoline derivative that acted as a fluorescent chemosensor for detecting Fe3+ metal ions, highlighting its application in chemical sensing technologies (Khan, 2020).
Safety And Hazards
This involves studying the potential risks associated with the compound, including toxicity, flammability, environmental impact, and precautions for handling and storage.
Orientations Futures
This involves predicting or suggesting further studies that could be done with the compound, such as potential applications, modifications to improve its properties, or investigations into its mechanism of action.
Please consult with a professional chemist or a relevant expert for accurate information. This is a general approach and may not apply to all compounds. Always follow safety guidelines when handling chemicals.
Propriétés
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-1-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O2S2/c1-27-17-8-4-15(5-9-17)20-13-19(21-3-2-12-28-21)24-25(20)22(26)14-29-18-10-6-16(23)7-11-18/h2-12,20H,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBLXJGGVBKVMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=CC=C(C=C3)Cl)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-chlorophenyl)thio)-1-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Isopropylpyrazolo[1,5-a]pyrimidin-6-amine hydrochloride](/img/structure/B2967053.png)
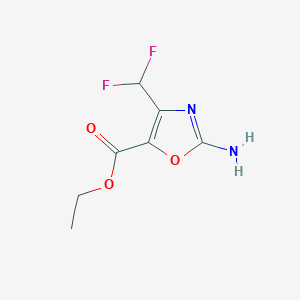
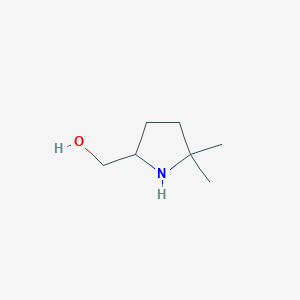
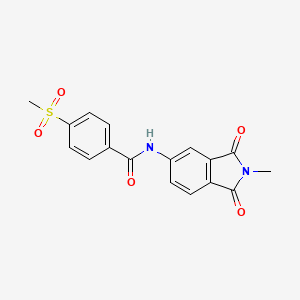
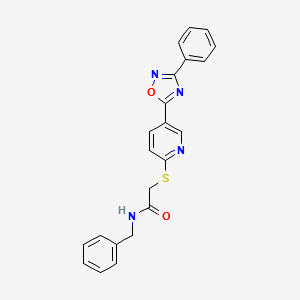
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)piperidine-4-carboxamide](/img/structure/B2967060.png)
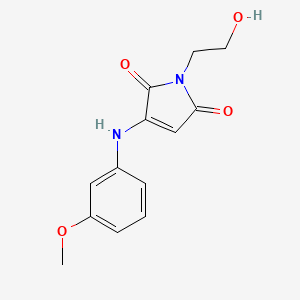
![4-(2-((7-Oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzamide](/img/structure/B2967066.png)
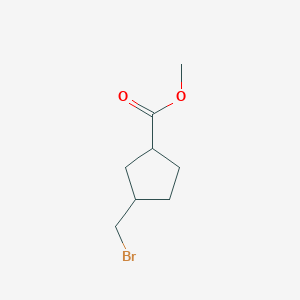
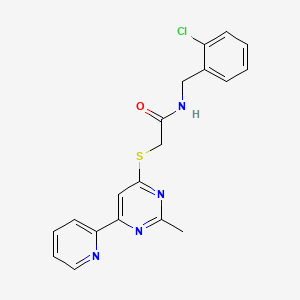
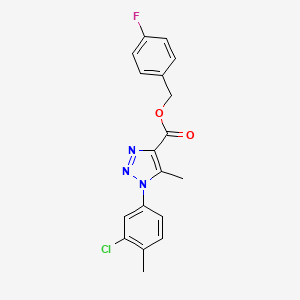
![3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B2967073.png)
![3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl dimethylcarbamate](/img/structure/B2967074.png)
